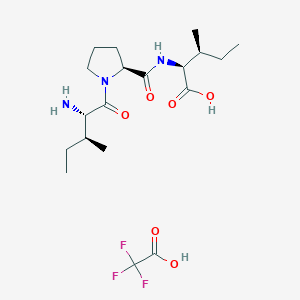

Diprotin A (TFA)

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Diprotin A (TFA), also known as Ile-Pro-Ile TFA, is an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for Diprotin A (TFA).

Mode of Action

Diprotin A (TFA) interacts with its target, DPP-IV, by inhibiting its activity . This inhibition leads to a reduction in the disruption of vascular endothelial (VE)-cadherin . VE-cadherin is a protein that plays a crucial role in maintaining the integrity of the vascular barrier. Diprotin A (TFA) achieves this by inhibiting the increase in cleaved β-catenin in response to hypoxia .

Biochemical Pathways

The primary biochemical pathway affected by Diprotin A (TFA) is the DPP-IV pathway. By inhibiting DPP-IV, Diprotin A (TFA) indirectly affects the regulation of the insulin pathway, which is critical for glucose metabolism . Additionally, it influences the VE-cadherin/β-catenin pathway, which is essential for maintaining vascular integrity .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection in experimental settings .

Result of Action

The inhibition of DPP-IV by Diprotin A (TFA) results in several molecular and cellular effects. It reduces cerebral infarction volume, increases vascular area and length around the brain injury, and improves blood-brain barrier (BBB) permeability . It also increases pericyte and basement membrane coverage and upregulates the expression of BBB tight junction proteins .

Action Environment

The action of Diprotin A (TFA) can be influenced by various environmental factors. For instance, in the context of ischemic stroke, the hypoxic environment can enhance the compound’s ability to inhibit the increase in cleaved β-catenin, thereby protecting the vascular barrier .

Analyse Biochimique

Biochemical Properties

Diprotin A (TFA) interacts with the enzyme DPP-4, inhibiting its activity . This interaction plays a crucial role in biochemical reactions, particularly those involving the regulation of glucose metabolism. By inhibiting DPP-4, Diprotin A (TFA) can influence the levels of incretin hormones, which are key regulators of insulin secretion .

Cellular Effects

Diprotin A (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it can protect the vascular barrier of human umbilical vein endothelial cells by reducing VE-cadherin disruption . This effect is achieved by inhibiting the increase in cleaved β-catenin in response to hypoxia .

Molecular Mechanism

The molecular mechanism of Diprotin A (TFA) involves its interaction with DPP-4. By inhibiting DPP-4, Diprotin A (TFA) prevents the breakdown of incretin hormones, thereby promoting insulin secretion and regulating glucose metabolism . Additionally, Diprotin A (TFA) can reduce VE-cadherin disruption by inhibiting the increase in cleaved β-catenin, which protects the vascular barrier of cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Diprotin A (TFA) in laboratory settings are limited, it’s known that the effects of DPP-4 inhibitors like Diprotin A (TFA) can be observed over time. For instance, the protective effects of Diprotin A (TFA) on the vascular barrier of cells can be observed following exposure to hypoxic conditions .

Dosage Effects in Animal Models

In animal models, specifically in mice, Diprotin A (TFA) has been shown to reduce cerebral infarction volume, increase vascular area and length around the brain injury, and improve blood-brain barrier permeability . These effects were observed following the administration of Diprotin A (TFA) at doses of 70 μg/kg .

Metabolic Pathways

Diprotin A (TFA) is involved in the metabolic pathway related to glucose metabolism. By inhibiting DPP-4, it influences the levels of incretin hormones, which are key regulators of insulin secretion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Diprotin A (TFA) est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que le HBTU (hexafluorophosphate de O-(benzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium) et de bases telles que le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de Diprotin A (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Diprotin A (TFA) subit principalement des réactions de formation et d'hydrolyse de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation ou de réduction en raison de la stabilité de ses liaisons peptidiques.

Réactifs et conditions courants

Réactifs de couplage : HBTU, HATU (hexafluorophosphate de O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium)

Bases : DIPEA, N-méthylmorpholine (NMM)

Solvants : Diméthylformamide (DMF), dichlorométhane (DCM)

Principaux produits

Le principal produit de la synthèse est Diprotin A (TFA) lui-même, avec une pureté élevée obtenue par purification par HPLC .

Applications de recherche scientifique

Diprotin A (TFA) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse peptidique et l'inhibition de la DPP-IV.

Mécanisme d'action

Diprotin A (TFA) exerce ses effets en inhibant l'activité de la dipeptidyl peptidase IV (DPP-IV). Cette inhibition empêche la dégradation des hormones incrétines telles que le peptide-1 semblable au glucagon (GLP-1), augmentant ainsi la sécrétion d'insuline et améliorant l'homéostasie du glucose. Les cibles moléculaires impliquées comprennent l'enzyme DPP-IV et les récepteurs des incrétines sur les cellules β pancréatiques .

Applications De Recherche Scientifique

Diprotin A (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and DPP-IV inhibition.

Comparaison Avec Des Composés Similaires

Composés similaires

Diprotin B : Un autre inhibiteur tripeptidique de la DPP-IV avec une séquence d'acides aminés légèrement différente (Val-Pro-Leu).

Sitagliptine : Un inhibiteur de la DPP-IV de petite molécule utilisé cliniquement pour le traitement du diabète de type 2.

Vildagliptine : Un autre inhibiteur de la DPP-IV de petite molécule avec des applications thérapeutiques similaires.

Unicité

Diprotin A (TFA) est unique en raison de sa nature peptidique, qui permet des interactions spécifiques avec l'enzyme DPP-IV. Contrairement aux inhibiteurs de petites molécules, Diprotin A (TFA) peut fournir des informations sur les aspects structurels et fonctionnels de l'inhibition de la DPP-IV à base de peptides .

Propriétés

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYVJOUHGUZNN-BABXMESMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide](/img/structure/B2923847.png)

![2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2923848.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2923851.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)

![2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2923864.png)

![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)